Product packaging for Pamicogrel(Cat. No.:CAS No. 101001-34-7)

Pamicogrel

カタログ番号: B1678367
CAS番号: 101001-34-7
分子量: 448.5 g/mol
InChIキー: ISCHOARKJADAKJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24N2O4S B1678367 Pamicogrel CAS No. 101001-34-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

ethyl 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-4-31-22(28)16-27-15-5-6-21(27)25-26-23(17-7-11-19(29-2)12-8-17)24(32-25)18-9-13-20(30-3)14-10-18/h5-15H,4,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCHOARKJADAKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC=C1C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048804
Record name Pamicogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101001-34-7
Record name Pamicogrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101001-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pamicogrel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101001347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pamicogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAMICOGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/398FD8EDAL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

説明

Historical Context of Pamicogrel's Investigation

This compound, also known by the identifier KB-3022, was under development by Kanebo. wikipedia.orgnih.gov An application for a New Drug Application (NDA) for this compound was submitted in Japan in April 1997. nih.gov Early investigations into this compound highlighted its effects on platelet aggregation. nih.gov The compound's anti-platelet aggregation properties were initially disclosed in a European patent (EP-00159677). nih.gov Later research explored its potential use in brain dysfunction resulting from disturbed cerebral circulation, such as cerebral hemorrhage or cerebral infarction, as described in a subsequent European patent (EP-00560136). nih.gov While some studies have assessed this compound in the context of chronic arterial occlusive diseases, a full report on one such study in patients with Buerger's disease was not available for inclusion in a review, indicating that this potential pharmacological agent was not fully evaluated in that context. cochranelibrary.comnih.gov

Therapeutic Research Landscape for Antiplatelet Agents

Antiplatelet therapy is a cornerstone in preventing aberrant platelet activation in various pathophysiological conditions, including myocardial infarction, ischemia, and stroke. researchgate.netresearchgate.net Despite significant advancements, aspirin (B1665792) remains a widely used treatment in clinical settings. researchgate.netresearchgate.net However, existing antiplatelet agents can have limitations in terms of efficacy, tolerability, and safety, including an increased risk of bleeding and recurrent arterial thrombosis, which has motivated the search for next-generation therapies. researchgate.netresearchgate.netresearchgate.net The therapeutic research landscape for antiplatelet agents is continuously evolving, exploring various targets and mechanisms to improve outcomes and reduce adverse effects. researchgate.net This includes investigating compounds that interfere with pathways like the arachidonic acid pathway, which is central to platelet aggregation. researchgate.net

Rationale for this compound's Development as a Cyclooxygenase Inhibitor

The rationale behind developing this compound as a cyclooxygenase inhibitor stems from the critical role of COX enzymes in platelet function and the broader inflammatory response. Cyclooxygenase enzymes, specifically COX-1 and COX-2, catalyze the conversion of arachidonic acid into prostaglandins (B1171923), thromboxanes, and prostacyclins. scielo.brnih.govbrieflands.com COX-1 is constitutively expressed in most tissues and is involved in producing prostaglandins that regulate physiological functions, including platelet aggregation via the production of thromboxane (B8750289) A2 (TXA2). scielo.brnih.govnih.govclevelandclinic.org COX-2 is typically induced at sites of inflammation and is responsible for the increased production of prostaglandins associated with pain and inflammation. scielo.brnih.govnih.govclevelandclinic.org

Inhibition of COX enzymes, particularly COX-1, is a well-established mechanism for reducing platelet aggregation. nih.govbrieflands.com By inhibiting COX-1, the production of TXA2, a potent platelet aggregator and vasoconstrictor, is suppressed, thereby reducing the propensity for clot formation. scielo.brnih.govbrieflands.com The development of selective COX-2 inhibitors aimed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2. brieflands.comnih.govclevelandclinic.org However, research has also highlighted the importance of the balance between COX-1 derived TXA2 and COX-2 derived prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation produced in the endothelium. brieflands.com Selective inhibition of COX-2 without affecting COX-1 can potentially disrupt this balance, favoring pro-thrombotic conditions. scielo.brbrieflands.com

Molecular and Cellular Mechanisms of Action of Pamicogrel

Investigations into Cyclooxygenase Isoform Selectivity and Inhibition Kinetics

Cyclooxygenase exists in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues, including platelets, where it is the primary enzyme responsible for the production of thromboxane (B8750289) A2 (TXA2). nps.org.aunih.govjpp.krakow.pl COX-2 is generally inducible and upregulated during inflammatory processes, although it is also constitutively expressed in certain tissues like vascular endothelium, where it is involved in the production of prostacyclin (PGI2). nps.org.aunih.govfrontiersin.org

While Pamicogrel is characterized as a cyclooxygenase inhibitor selleckchem.commolchem.sk, specific detailed research findings on its precise selectivity for COX-1 versus COX-2 isoforms and its inhibition kinetics (e.g., competitive, non-competitive, time-dependent, and associated Ki or IC50 values for each isoform) are not extensively detailed in readily available public domain scientific literature. The selectivity of COX inhibitors is often expressed as a ratio of the IC50 for COX-1 to the IC50 for COX-2 jpp.krakow.plnih.gov. Different NSAIDs exhibit varying degrees of selectivity and distinct kinetic behaviors nih.govrsc.org.

Due to the limited specific data on this compound's COX isoform selectivity and inhibition kinetics in the reviewed literature, a detailed analysis of these aspects based solely on publicly available information is not feasible. However, as a compound studied for its anti-platelet effects, its mechanism is understood to involve the COX pathway.

Impact of this compound on Prostanoid Biosynthesis Pathways

Prostanoids, including prostaglandins (B1171923), prostacyclin (PGI2), and thromboxane A2 (TXA2), are potent lipid mediators derived from arachidonic acid via the action of cyclooxygenase enzymes. nih.govwikipedia.orggoogle.com The COX enzymes convert arachidonic acid to prostaglandin (B15479496) H2 (PGH2), which is then further metabolized by specific synthases in different cell types to yield various prostanoids. nih.govwikipedia.org

In platelets, COX-1 is the predominant isoform, and it drives the synthesis of TXA2 via thromboxane synthase. nps.org.auwikipedia.org TXA2 is a potent agonist that promotes platelet activation and aggregation. wikipedia.orgmolchem.sk In vascular endothelial cells, COX-2 is significantly involved in the synthesis of PGI2 via prostacyclin synthase. nih.govfrontiersin.orgwikipedia.org PGI2 is a vasodilator and a potent inhibitor of platelet aggregation. frontiersin.orgwikipedia.org

As a cyclooxygenase inhibitor, this compound is expected to impact the biosynthesis of these prostanoids by reducing the conversion of arachidonic acid to PGH2. Inhibition of COX-1 in platelets would lead to decreased production of TXA2, thereby reducing a key pro-aggregatory signal. Inhibition of COX-2 could potentially affect PGI2 synthesis in endothelial cells, which might influence vascular tone and the natural inhibition of platelet aggregation. The net effect on platelet function and thrombosis depends on the relative inhibition of COX-1 and COX-2.

Elucidation of this compound's Influence on Platelet Activation Pathways

Platelet activation is a complex process triggered by various agonists, including ADP, thrombin, collagen, and TXA2. These agonists bind to specific receptors on the platelet surface, initiating intracellular signaling cascades that lead to changes in platelet shape, granule secretion, and ultimately, aggregation. molchem.sknih.gov this compound's anti-aggregatory effects indicate its interference with one or more of these activation pathways.

Given that this compound is a COX inhibitor, its primary influence on platelet activation is likely mediated through the reduction of TXA2 synthesis. TXA2 acts in an autocrine and paracrine manner by binding to thromboxane receptors (TP receptors) on platelets, which signals through Gq protein pathways, leading to increased intracellular calcium and potentiation of aggregation. wikipedia.orgmolchem.sk By inhibiting COX, this compound reduces the availability of TXA2, thus attenuating this amplification loop in platelet activation.

Effects on ADP-Induced Platelet Aggregation Signaling

ADP is a crucial agonist in platelet aggregation, acting through two purinergic receptors on the platelet surface: P2Y1 and P2Y12. selleckchem.commolchem.sknih.govmdpi.com P2Y1 receptor activation, coupled to Gq proteins, mediates platelet shape change and initiates aggregation by increasing intracellular calcium. selleckchem.commolchem.skalzdiscovery.orgnih.gov P2Y12 receptor activation, coupled to Gi proteins, leads to inhibition of adenylyl cyclase, decreased cAMP levels, and is essential for the completion and amplification of the aggregation response, particularly in the presence of other agonists like ADP and TXA2. molchem.skmdpi.comacc.orgfrontiersin.orgnih.gov

While this compound's primary mechanism involves COX inhibition, which affects the TXA2 pathway, the TXA2 pathway interacts with the ADP pathway in amplifying platelet aggregation. TXA2 can potentiate ADP-induced aggregation, and conversely, ADP can potentiate responses to TXA2. Therefore, by reducing TXA2 levels, this compound would indirectly attenuate the amplification of aggregation signals, including those initiated by ADP. molchem.sk

Specific studies detailing the direct effects of this compound on ADP receptor signaling (P2Y1 and P2Y12) are not available in the reviewed literature. Its impact on ADP-induced aggregation is likely a consequence of reduced TXA2-mediated potentiation rather than a direct interaction with the ADP receptors themselves.

Modulation of Glycoprotein (B1211001) Receptor Complex Activation

Platelet aggregation culminates in the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa, or αIIbβ3) receptor complex on the platelet surface. nih.govmolchem.skwikipedia.org This integrin receptor undergoes a conformational change upon platelet activation, allowing it to bind to fibrinogen and von Willebrand factor, forming cross-links between platelets and leading to the formation of a stable thrombus. nih.govwikipedia.org GPIIb/IIIa is considered the final common pathway for platelet aggregation induced by various agonists. nih.govmolchem.sk

Another important glycoprotein receptor is Glycoprotein VI (GPVI), which is a major signaling receptor for collagen. nih.govresearchgate.netkhanacademy.orgnih.gov Interaction of GPVI with exposed collagen at sites of vascular injury triggers intracellular signaling cascades that contribute to platelet activation and aggregation, including the activation of GPIIb/IIIa. researchgate.netkhanacademy.orgnih.govnih.gov

Direct evidence demonstrating this compound's specific modulation of GPIIb/IIIa or GPVI receptor activation through mechanisms other than COX inhibition was not found in the available literature. Its influence on these receptors is understood to be a downstream effect of its impact on prostanoid biosynthesis.

Advanced Methodologies for Mechanism Elucidation (e.g., Proteomics, Transcriptomics)

Advanced methodologies such as proteomics and transcriptomics can provide comprehensive insights into the molecular mechanisms of drug action by analyzing global changes in protein and gene expression profiles, respectively. researchgate.netjustia.comresearchgate.netiiab.megoogle.com

Transcriptomics, through techniques like RNA sequencing, allows for the identification of genes whose mRNA expression levels are altered in response to a drug. justia.comresearchgate.netnih.govnih.gov This can reveal affected signaling pathways, cellular processes, and potential off-target effects. Proteomics, often utilizing mass spectrometry-based approaches, enables the identification and quantification of proteins, providing a direct view of the functional molecules within a cell or tissue. researchgate.netjustia.comresearchgate.netiiab.megoogle.comnih.govnih.gov Integrated analysis of transcriptomic and proteomic data can offer a more complete understanding of how a drug impacts biological systems, correlating changes in gene expression with corresponding protein abundance. researchgate.netiiab.me

While these advanced methodologies are powerful tools for elucidating drug mechanisms, specific published studies applying proteomics or transcriptomics to investigate the effects of this compound were not identified in the conducted literature search. Such studies could potentially provide more detailed information on how this compound influences the expression of COX isoforms, prostanoid synthases, platelet receptors, and downstream signaling molecules, offering a deeper understanding of its molecular and cellular actions beyond the currently established COX inhibition.

For example, a transcriptomic study could reveal if this compound treatment alters the expression levels of COX-1 or COX-2 mRNA in relevant cell types. A proteomic analysis could quantify the changes in the abundance of these enzymes or other proteins involved in the prostanoid synthesis pathway or platelet activation cascades. The absence of such specific studies in the available literature limits the detailed description of this compound's mechanism at these advanced levels.

Illustrative Data Table (Based on General Concepts of COX Inhibition)

Pathway ComponentRole in Platelet ActivationExpected Impact of this compound (as a COX Inhibitor)
Arachidonic AcidPrecursor for ProstanoidsSubstrate for COX; conversion reduced
Cyclooxygenase (COX-1/COX-2)Converts Arachidonic Acid to PGH2Enzyme inhibited
Prostaglandin H2 (PGH2)Intermediate ProstanoidProduction decreased
Thromboxane SynthaseConverts PGH2 to TXA2 in PlateletsActivity indirectly affected by reduced substrate
Thromboxane A2 (TXA2)Potent Platelet AgonistProduction decreased
TP ReceptorActivated by TXA2 on PlateletsSignaling attenuated due to less TXA2
P2Y1 Receptor (ADP)Initiates Shape Change & AggregationIndirectly affected by reduced TXA2 potentiation
P2Y12 Receptor (ADP)Amplifies AggregationIndirectly affected by reduced TXA2 potentiation
Glycoprotein IIb/IIIa (GPIIb/IIIa)Final Pathway for AggregationActivation reduced due to attenuated signaling
Glycoprotein VI (GPVI)Collagen ReceptorIndirectly affected by overall reduced activation

Note: This table illustrates the expected impact of a general COX inhibitor on key components of platelet activation pathways. Specific quantitative data for this compound is not available in the reviewed literature.

Preclinical Investigations of Pamicogrel

In Vitro Pharmacological Studies of Pamicogrel

In vitro studies are crucial for understanding the direct effects of a compound on biological targets and cellular processes before testing in living organisms. antineo.fr For this compound, these studies have largely centered on its impact on platelet function and enzyme activity.

Cell-Based Assays for Antiplatelet Activity

Cell-based assays are utilized to measure various parameters in living or fixed cells, providing a more biologically relevant context compared to biochemical assays. bmglabtech.compromega.com In the context of this compound, cell-based assays have been employed to assess its ability to inhibit platelet aggregation induced by various agonists. Studies have shown that this compound can inhibit platelet aggregation induced by arachidonic acid (AA) and collagen in washed isolated rabbit platelets. biomol.combioscience.co.ukglpbio.cn Derivatives of this compound have also been evaluated in similar in vitro antiplatelet aggregation assays induced by AA and collagen, demonstrating varying levels of activity. medchemexpress.cnpatsnap.com

Enzyme Inhibition Assays with Purified Enzymes

Enzyme inhibition assays are used to determine how a compound interacts with specific enzymes. This compound is described as a cyclooxygenase (COX) inhibitor. ncats.ionih.govmedkoo.combiomol.comcaymanchem.comwikipedia.orgkegg.jp Studies have investigated the inhibitory effects of this compound and its metabolite, desethyl this compound, on cyclooxygenase from ovine seminal gland. medkoo.com Cyclooxygenases, specifically COX-1 and COX-2, are key enzymes in the synthesis of prostaglandins (B1171923) and thromboxane (B8750289) A2, which are involved in platelet aggregation and thrombosis. kegg.jpnih.gov

Ex Vivo Platelet Function Assessments (e.g., aggregometry)

Ex vivo studies involve testing the effects of a compound on cells or tissues taken from an organism that has been exposed to the compound. Platelet aggregometry is a common method used in ex vivo assessments to measure the ability of platelets to clump together in response to inducing agents. nih.gov this compound has been evaluated for its effects on ex vivo platelet aggregation. Studies using washed isolated rabbit platelets have shown that this compound inhibits aggregation induced by arachidonic acid and collagen, with reported IC50 values. biomol.combioscience.co.ukglpbio.cn Research on this compound derivatives has also included ex vivo testing against rat platelet aggregation induced by various agonists, including arachidonic acid, ADP, collagen, U46619, and I-BOP, suggesting interference with the arachidonic acid pathway. researchgate.net

Table 1: In Vitro and Ex Vivo Platelet Aggregation Inhibition by this compound

Inducing AgentSystemIC50 (µM)Source
Arachidonic AcidWashed isolated rabbit platelets1.5 biomol.combioscience.co.ukglpbio.cn
CollagenWashed isolated rabbit platelets0.43 biomol.combioscience.co.ukglpbio.cn
Arachidonic AcidWashed rat plateletsN/A researchgate.net
ADPWashed rat plateletsN/A researchgate.net
CollagenWashed rat plateletsN/A researchgate.net
U46619Washed rat plateletsN/A researchgate.net
I-BOPWashed rat plateletsN/A researchgate.net

Note: N/A indicates that specific IC50 values were not available in the provided snippets for the rat platelet studies, but inhibition was reported.

In Vivo Pharmacological Models for this compound Efficacy

In vivo models are essential for evaluating the efficacy of a drug candidate in a living system, mimicking disease conditions. antineo.frijrpc.com For this compound, in vivo studies have focused on its antithrombotic activity in animal models.

Animal Models of Thrombosis and Thromboembolic Events

Animal models of thrombosis are used to study the formation of blood clots and evaluate the effectiveness of potential antithrombotic agents. nih.gov These models often involve inducing thrombus formation through various methods, such as chemical injury or mechanical manipulation of blood vessels. nih.gov this compound has been tested in a guinea pig model of arteriovenous shunt thrombosis, where it was shown to reduce thrombus weight. bioscience.co.ukglpbio.cn Experimental models of thrombosis are valuable tools for understanding pathogenesis and evaluating new therapies. researchgate.net

Table 2: In Vivo Antithrombotic Activity of this compound

Animal ModelEndpointFindingSource
Guinea pig arteriovenous shunt thrombosisThrombus weightReduced thrombus weight at 1 mg/kg bioscience.co.ukglpbio.cn

Efficacy Studies in Models of Chronic Arterial Occlusive Diseases

Chronic arterial occlusive diseases, such as peripheral arterial disease (PAD), are characterized by reduced blood flow due to atherosclerosis and thrombus formation. nih.govnih.govukr.decvphysiology.com this compound was under development for chronic arterial occlusion, suggesting that efficacy studies in relevant animal models were conducted. ncats.ionih.gov While specific details of these models and findings in the provided snippets are limited, the development focus indicates preclinical investigation into this compound's potential to address the pathological processes underlying these conditions, which often involve platelet aggregation and thrombus formation. ukr.decvphysiology.com Animal models are used to assess the effectiveness of drug candidates in treating specific diseases by replicating disease states. ijrpc.com

Assessment of Anti-inflammatory Effects in Preclinical Models

Preclinical Safety Pharmacology of this compound

Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions, particularly vital systems, in relation to exposure levels. europa.eunih.gov The core battery of safety pharmacology studies typically focuses on the cardiovascular, respiratory, and central nervous systems. europa.euiitri.orgerbc-group.com

Cardiovascular System Assessment in Animal Models

Central Nervous System Assessment in Animal Models

Respiratory System Assessment in Animal Models

Clinical Research and Development of Pamicogrel

Early Phase Clinical Study Methodologies for Pamicogrel

Early phase clinical trials, specifically Phase I and Phase II, are crucial for establishing the initial profile of a new compound in humans. These studies focus on understanding how the drug is handled by the body and its preliminary effects. antidote.mequanticate.comecrin.org

Phase I Clinical Research Designs

Phase I clinical trials for this compound, like other investigational medicinal products, would have primarily aimed to assess safety, tolerability, and pharmacokinetics (PK) quanticate.comecrin.org. These studies typically involve a small number of participants, often healthy volunteers, though in some cases, patients with the target condition may be included quanticate.comecrin.org. Common designs in Phase I include single ascending dose (SAD) and multiple ascending dose (MAD) studies, where participants receive increasing doses of the compound under close monitoring quanticate.com. The goal is to determine a safe dose range and understand how the drug is absorbed, distributed, metabolized, and excreted by the body quanticate.comuc.edu. Pharmacodynamic (PD) assessments, which measure the drug's effects on the body, are also often included in Phase I studies nih.goveuropa.eu.

Phase II Clinical Trial Designs for Efficacy and Pharmacodynamic Explorations

Phase II clinical trials build upon the findings of Phase I and are designed to evaluate the effectiveness of the compound for a specific condition and to further explore its pharmacodynamic effects antidote.menih.gov. These studies typically involve a larger group of participants than Phase I and include individuals with the disease or condition that the drug is intended to treat antidote.me. Phase II trial designs can vary, but common approaches include randomized controlled trials (RCTs) to compare the new treatment against a placebo or a standard-of-care treatment nih.govnih.gov. Endpoints in Phase II trials often focus on preliminary efficacy signals and dose-response relationships uc.edunih.gov. Pharmacodynamic explorations in this phase aim to confirm the drug's mechanism of action in a patient population and to identify optimal dosing regimens for later-phase studies uc.edu.

Late Phase Clinical Trials for this compound

Late phase clinical trials, specifically Phase III and Phase IV, are conducted to confirm the efficacy and evaluate the long-term effects of a compound in a larger and more diverse patient population. antidote.me

Phase III Clinical Trial Designs for Confirmatory Efficacy and Comparative Effectiveness

Phase III clinical trials are pivotal studies designed to confirm the efficacy of this compound and compare its effectiveness against existing treatments or placebo in a large patient population uc.edunih.gov. These trials are typically multi-center and involve a substantial number of participants to gather robust data on the compound's benefits and risks antidote.me. Randomized, double-blind, and placebo-controlled or active-controlled designs are common in Phase III to minimize bias and provide strong evidence of efficacy nih.govnih.gov. The primary endpoints in Phase III trials are often clinically meaningful outcomes relevant to the target condition nih.govurotoday.com. Successful completion of Phase III trials is generally required for regulatory approval uc.edu.

Clinical Study Design Considerations and Methodologies

Randomized Controlled Trial Frameworks for this compound Research

Typical RCT designs relevant to this compound could include parallel-group trials, where participants are randomized to one of several arms (e.g., this compound group, placebo group, active comparator group) and followed concurrently cohlife.org. Dose-response trials, often double-blind, could be used to determine the optimal therapeutic dose of this compound nih.gov. The framework would involve clearly defined inclusion and exclusion criteria for participant selection, standardized treatment protocols, and pre-specified outcome measures related to platelet aggregation or relevant clinical endpoints wikiwand.comscribd.com. Blinding (single or double-blind) would likely be employed to prevent conscious or unconscious bias from influencing the study results wikiwand.comnih.gov.

Data Analysis and Statistical Methodologies in this compound Clinical Research

Rigorous data analysis and appropriate statistical methodologies are fundamental to interpreting findings from this compound clinical research wikipedia.orgmims.com. The choice of statistical methods depends on the study design, the type of data collected, and the research questions being addressed scribd.comwikipedia.orgvolkamerlab.org.

Descriptive statistics would be used to summarize baseline characteristics of study participants and key outcome variables wikipedia.orgwikipedia.org. Inferential statistics would be employed to make inferences about the larger population based on the study sample and to test hypotheses wikipedia.orgwikipedia.orgvolkamerlab.org. For comparative studies like RCTs, statistical tests such as t-tests or ANOVA might be used for continuous data, while chi-squared tests or Fisher's exact test could be applied to categorical data scribd.com. Regression analysis (e.g., linear, logistic, or Cox regression) would be valuable for examining relationships between variables, controlling for confounders, and analyzing time-to-event data scribd.comwikipedia.orgvolkamerlab.org. Survival analysis techniques, such as Kaplan-Meier methods and Cox proportional hazards models, would be essential for analyzing outcomes that involve time until an event occurs scribd.comwikipedia.orgvolkamerlab.org. Statistical modeling, including Bayesian approaches, can also be utilized to understand relationships between variables and inform decision-making in clinical development wikipedia.orgscribd.com. Sample size calculations are critical during the design phase to ensure adequate power to detect statistically significant differences if they exist scribd.com.

Translational Science in this compound Clinical Development

Translational science plays a crucial role in bridging the gap between basic research findings and their application in clinical settings wikipedia.orgwikipedia.orgprobes-drugs.org. In the context of this compound, this involves translating insights gained from preclinical studies into the design and interpretation of clinical trials.

Bridging Preclinical and Clinical Findings

Bridging preclinical and clinical findings for this compound involves a continuous process of integrating data from in vitro studies, in vivo animal models, and early-phase human trials to inform later-stage clinical development wikipedia.orgwikipedia.orgprobes-drugs.org. Preclinical studies would have likely investigated this compound's mechanism of action as a COX inhibitor and its effects on platelet aggregation in laboratory and animal models wikipedia.orguni.lu. These findings would guide the initial clinical study designs, including dose selection and the identification of relevant pharmacodynamic markers wikipedia.orgprobes-drugs.org.

Challenges exist in translating preclinical results to human outcomes due to differences in species biology, disease complexity, and study conditions wikipedia.orgprobes-drugs.org. Translational science aims to mitigate these challenges by employing predictive preclinical models, utilizing quantitative systems pharmacology, and conducting early clinical trials to validate preclinical observations in humans probes-drugs.org. For this compound, this bridge would involve confirming its COX inhibitory activity and antiplatelet effects observed in preclinical models within human subjects and understanding the relationship between exposure and response wikipedia.orgwikipedia.org.

Biomarker Translation from Preclinical to Clinical Settings

Biomarker translation is a key component of translational science in drug development wikipedia.orgmims.com. Biomarkers identified and validated in preclinical studies can be translated to clinical settings to provide insights into a drug's activity, patient response, and disease progression wikipedia.orgmims.com.

For this compound, potential biomarkers could include measures of platelet function and aggregation, as its primary activity is related to inhibiting platelet aggregation wikipedia.orguni.lu. Preclinical studies might identify specific molecular markers or pathways affected by this compound that correlate with its antiplatelet effects. These biomarkers could then be measured in clinical trials to assess this compound's pharmacodynamic activity in humans and potentially identify patient populations who are more likely to respond wikipedia.orgmims.com. For example, measures of thromboxane (B8750289) B2 (a stable metabolite of Thromboxane A2, which is produced via COX activity) levels could serve as a biomarker of COX inhibition wikipedia.orgnih.gov. Changes in ADP-induced platelet aggregation could also be a relevant pharmacodynamic biomarker, given the role of ADP in platelet activation and the context of other antiplatelet agents like Clopidogrel (B1663587) and Prasugrel targeting ADP receptors guidetopharmacology.orgwikipedia.orgwikipedia.orguni.lu. The successful translation of these biomarkers would provide valuable data for understanding this compound's effects and guiding clinical decision-making without solely relying on clinical outcomes.

Pharmacokinetic and Pharmacodynamic Profiling of Pamicogrel

Pharmacokinetic Research Methodologies of Pamicogrel

Pharmacokinetics describes how the body affects a drug, encompassing processes of absorption, distribution, metabolism, and excretion. contractlaboratory.com Research into the pharmacokinetics of this compound has been conducted to understand its fate within biological systems. Early pharmacokinetic studies of this compound were reported as early as 1993. drugfuture.com

Systemic Exposure and Distribution Studies

Metabolism Pathways and Enzyme Involvement

Drug metabolism is the process by which the body chemically modifies a drug, often through enzymatic reactions. This can lead to the formation of metabolites, which may be active or inactive. The metabolism of drugs frequently involves enzymes, particularly those in the cytochrome P450 (CYP) system. nih.govdrugbank.com this compound is noted as a cyclooxygenase (COX) inhibitor. wikipedia.orgselleckchem.comfishersci.semedchemexpress.comselleck.cn While the primary metabolic pathways and the specific enzymes involved in the biotransformation of this compound were not detailed in the available information, understanding these processes is crucial for predicting potential drug interactions and variability in patient response.

Elimination Pathways and Excretion Studies

Elimination is the removal of the drug and its metabolites from the body, primarily through excretion in urine or feces. Excretion studies typically involve collecting and analyzing urine and fecal samples over time to quantify the amount of drug and metabolites eliminated. While general pharmacokinetic studies include elimination aspects, specific details on the elimination pathways and excretion profile of this compound were not found in the consulted search results. The concept of half-life, the time it takes for the amount of drug in the body to reduce by half, is a key parameter in elimination studies. google.com

Pharmacokinetic Modeling and Simulation Approaches

Pharmacokinetic modeling and simulation involve using mathematical models to describe and predict the time course of drug concentrations in the body. mathworks.comwikipedia.orgmdpi.comyoutube.comfagg.be These models can range from simple compartmental models to more complex physiologically-based pharmacokinetic (PBPK) models that incorporate physiological parameters. mathworks.comwikipedia.orgmdpi.comgu.se Modeling and simulation are valuable tools in drug development for integrating data, understanding drug behavior, and predicting outcomes. mdpi.comfagg.be While the importance of PK modeling is well-established in pharmacology mathworks.comwikipedia.orgmdpi.comyoutube.comfagg.be, specific details or findings from pharmacokinetic modeling and simulation approaches applied to this compound were not available in the provided search results.

Pharmacodynamic Research Methodologies of this compound

Pharmacodynamics is the study of the effects of a drug on the body and the mechanisms by which these effects occur. contractlaboratory.com this compound's primary pharmacodynamic activity identified is its anti-platelet aggregation effect, consistent with its classification as a cyclooxygenase inhibitor. wikipedia.orgselleckchem.comfishersci.semedchemexpress.comselleck.cn

Assessment of Platelet Function Inhibition In Vivo

Assessing platelet function inhibition in vivo is a critical aspect of the pharmacodynamic profiling for anti-platelet agents like this compound. Methodologies typically involve measuring the ability of platelets to aggregate in response to various agonists after drug administration. researchgate.net Light transmittance aggregometry is a standard technique used for this purpose. nih.gov Early research by K. Yokoto et al. in 1995 is cited as investigating this compound's activity as a platelet aggregation inhibitor. drugfuture.com While this compound has been shown to inhibit platelet aggregation wikipedia.orgselleckchem.comfishersci.semedchemexpress.comselleck.cn, detailed in vivo research findings, including specific data on the extent and duration of platelet inhibition by this compound using various agonists or in different models, were not comprehensively available in the consulted literature. Studies on derivatives of this compound have shown inhibitory effects on platelet aggregation induced by agonists like collagen, collagen related peptide (CRP), convulxin, and thrombin in vitro. medchemexpress.com

Correlation of Systemic Exposure with Pharmacodynamic Response

The correlation between systemic exposure (pharmacokinetics) and pharmacodynamic response is a critical aspect of drug development, aiming to understand the relationship between the concentration of a drug in the body and its observed effects. For antiplatelet agents like this compound, which inhibit platelet aggregation, this typically involves correlating plasma concentrations of the drug or its active metabolites with measures of platelet function. While general principles of PK/PD correlation exist, specific data demonstrating this relationship for this compound were not found in the provided search results. Studies in other contexts, such as with metoprolol, illustrate how pharmacokinetic parameters like peak and trough plasma concentrations can correlate significantly with pharmacodynamic endpoints like blood pressure reduction. archivepp.com Such correlations are often analyzed using models like the sigmoid Emax model to describe the relationship between concentration and effect. mdpi.com

Identification and Validation of Pharmacodynamic Biomarkers

Pharmacodynamic biomarkers are measurable indicators that reflect the pharmacological activity of a drug. For antiplatelet agents, common pharmacodynamic biomarkers relate to the inhibition of platelet activation and aggregation. Given this compound's intended mechanism as a cyclooxygenase inhibitor, relevant biomarkers would likely include measures of prostaglandin (B15479496) synthesis inhibition or downstream effects on platelet function. For instance, inhibition of prostaglandin E2 (PGE2) and thromboxane (B8750289) B2 can be used to predict and select efficacious doses of COX inhibitors. nih.gov However, specific biomarkers identified and validated for monitoring this compound's pharmacodynamic effects were not detailed in the available information.

Drug-Drug Interaction Studies with this compound

Drug-drug interactions can significantly alter the pharmacokinetics or pharmacodynamics of a compound, potentially leading to altered efficacy or increased risk of adverse effects. While this compound is mentioned in lists of compounds that could potentially be involved in drug combinations or interactions, specific comprehensive studies detailing its interactions were not found. justia.comgoogle.com General principles of drug interactions, particularly those involving cytochrome P450 enzymes and co-administration with other antiplatelet or anticoagulant agents, are highly relevant for an antiplatelet compound.

Investigation of Cytochrome P450 Enzyme Interactions

Cytochrome P450 (CYP) enzymes play a major role in the metabolism of many drugs. nih.govdrugbank.comfda.gov Interactions with CYP enzymes can occur if a drug is a substrate, inhibitor, or inducer of one or more CYP isoforms. Such interactions can lead to changes in the concentration of the interacting drugs. For example, clopidogrel (B1663587), another antiplatelet agent, is metabolized by several CYP enzymes, including CYP2C19, and its activity can be affected by inhibitors or inducers of these enzymes. rxlist.comnih.govmedicalnewstoday.com While the involvement of specific CYP enzymes in this compound's metabolism or its potential to interact with these enzymes was not detailed in the provided search results, such investigations are standard in the pharmacological profiling of new drug candidates.

Interactions with Other Antiplatelet and Anticoagulant Agents

Co-administration of multiple agents that affect blood clotting carries an increased risk of bleeding. drugs.comnih.gov Antiplatelet agents like this compound, which inhibit platelet aggregation, when combined with other antiplatelets (e.g., aspirin) or anticoagulant agents (e.g., warfarin), can result in synergistic effects on hemostasis. drugs.comnih.govmedscape.com While the combination of clopidogrel and warfarin, for instance, is known to increase bleeding risk, the specific interactions and associated risks of this compound with other antiplatelet or anticoagulant agents were not described in the provided information. drugs.com

Pharmacogenomic Investigations Related to this compound Response

Pharmacogenomics explores how genetic variations influence an individual's response to drugs. google.comgoogle.com Genetic polymorphisms in enzymes involved in drug metabolism or in drug targets can lead to variability in drug efficacy and safety.

Genetic Polymorphisms and Variability in this compound Response

Genetic polymorphisms, particularly in CYP enzymes responsible for drug metabolism, are known to contribute to variability in the response to some antiplatelet drugs. For example, polymorphisms in the CYP2C19 gene are a significant factor in the variable response observed with clopidogrel, affecting its metabolic activation and thus its antiplatelet effect. nih.govfrontiersin.orgmdpi.comnih.govnih.govhcahealthcare.com While the principle of pharmacogenomic influence on antiplatelet response is established, specific investigations into how genetic polymorphisms might affect the response to this compound were not found in the provided search results. Such studies would typically involve assessing the impact of genetic variations in genes encoding drug-metabolizing enzymes or drug targets on this compound's pharmacokinetics and pharmacodynamics.

Influence of Genetic Factors on this compound Metabolism

Pharmacogenetics explores the impact of genetic variations on drug response, including metabolism and pharmacokinetics. Genetic polymorphisms in genes encoding drug-metabolizing enzymes and transporters can lead to significant inter-individual variability in drug exposure and efficacy. oatext.comgoogle.comnih.govpeerj.com Cytochrome P450 (CYP) enzymes, in particular, are a major class of enzymes involved in the phase I metabolism of many drugs, and polymorphisms in CYP genes are well-established contributors to variable drug metabolism phenotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers. google.compeerj.comiiab.me Other enzymes, such as carboxylesterases, and transporters can also exhibit genetic variability that influences drug pharmacokinetics. oatext.comnih.gov

Therapeutic Applications and Clinical Efficacy Research of Pamicogrel

Research on Pamicogrel in Chronic Arterial Occlusive Diseases

Chronic arterial occlusive diseases, such as Buerger's disease and intermittent claudication, are conditions where arteries in the limbs become narrowed or blocked, reducing blood flow. Given its antiplatelet activity, this compound was investigated for its potential to improve outcomes in these patient populations.

Intermittent claudication is a common symptom of peripheral arterial disease (PAD), characterized by pain or cramping in the legs during exercise that is relieved by rest. While pharmacological agents are used to manage symptoms and improve walking distance in intermittent claudication, specific detailed studies on the clinical efficacy of this compound in this indication were not found in the provided search results nih.gov. Research in intermittent claudication often focuses on improving walking distance, such as maximum walking distance (MWD) and pain-free walking distance (PFWD) europa.eunovctrd.com.

Clinical Efficacy in Buerger's Disease

This compound within the Broader Context of Antiplatelet Therapy

Antiplatelet therapy is a cornerstone in the management of various cardiovascular and peripheral vascular diseases to prevent thrombus formation. This compound's mechanism as a cyclooxygenase inhibitor suggests its role as an antiplatelet agent wikipedia.org.

Comparative efficacy studies are crucial to understand the relative benefits of new therapeutic agents compared to established treatments. While the search results discuss comparative efficacy among other antiplatelet agents like aspirin (B1665792), clopidogrel (B1663587), and cilostazol (B1669032) in conditions such as PAD and post-percutaneous coronary intervention (PCI) states, specific detailed comparative studies evaluating this compound against these existing therapies were not prominently featured nih.govfrontiersin.orgmdpi.comnih.gov. The limited availability of a full report for the Hoshino study also restricts the ability to compare this compound's efficacy directly with other treatments for chronic arterial occlusive diseases nih.gov.

A significant consideration with antiplatelet therapy is the associated risk of bleeding isrctn.complos.org. Research in this area focuses on assessing and managing bleeding complications nih.govresearchgate.netpcronline.comnih.govimrpress.com. While the importance of balancing the risk of ischemic events and bleeding is well-recognized in antiplatelet therapy pcronline.comimrpress.com, specific research findings detailing bleeding risk assessment and management specifically for this compound were not found in the provided search results.

Advanced Research Directions and Future Perspectives on Pamicogrel

Design, Synthesis, and Biological Evaluation of Pamicogrel Derivatives and Analogs

Research efforts are actively focused on the design, synthesis, and biological evaluation of novel this compound derivatives and analogs to identify compounds with potentially improved antiplatelet activities medchemexpress.comscilit.com. This approach is based on principles such as bioisosterism and activity substructure splicing strategies medchemexpress.com.

Recent studies have demonstrated the successful synthesis and in vitro evaluation of new this compound derivatives. For instance, one study reported that specific derivatives exhibited superior antiplatelet aggregation activities induced by Arachidonic Acid (AA) and Collagen (COL) compared to this compound itself medchemexpress.com. Compound SZ showed IC₅₀ values of 3.44 mg/mL for AA-induced aggregation and 2.23 mg/mL for COL-induced aggregation. Another compound, BMPA, demonstrated apparent antiplatelet aggregation towards Adenosine Diphosphate (ADP) with an IC₅₀ value of 2.79 mg/mL medchemexpress.com. Notably, compound K-10 was identified as a promising lead compound due to its potent antiplatelet aggregation activity against AA, ADP, and COL-induced aggregation medchemexpress.com.

These findings highlight the potential of structural modifications to enhance the antiplatelet properties of this compound. Future research in this area will likely involve further exploration of the structure-activity relationships of these new derivatives to optimize their efficacy and selectivity.

Here is a table summarizing the antiplatelet activity of some this compound derivatives:

CompoundInducerIC₅₀ (mg/mL)
This compoundNot specifiedNot specified
SZArachidonic Acid3.44
SZCollagen2.23
BMPAAdenosine Diphosphate2.79
K-10Arachidonic AcidMost potent
K-10Adenosine DiphosphateMost potent
K-10CollagenMost potent

Application of Computational Drug Discovery Platforms for this compound and Related Compounds

Computational drug discovery methods are increasingly integrated into the drug discovery process, offering efficient strategies for accelerating and economizing the identification and development of potential therapeutics universiteitleiden.nlnih.gov. These platforms can play a significant role in the research of this compound and related compounds.

Computational approaches, such as molecular docking, pharmacophore modeling, de novo design, and molecular similarity calculations, can be applied to predict the biological potential of novel candidate drugs, including this compound derivatives nih.govnih.gov. These methods can help in understanding the molecular basis of therapeutic activity and predicting derivatives with improved activity nih.gov.

For this compound, computational platforms can be utilized for:

Virtual Screening: Rapidly screening large libraries of compounds to identify potential binders to relevant targets, such as cyclooxygenase enzymes or other platelet aggregation pathways nih.gov.

Structure-Based Drug Design: If the structure of the target protein is available or can be predicted, computational methods can guide the design of this compound analogs that fit optimally into the binding site nih.gov.

Ligand-Based Drug Design: Using the structural information of this compound and its active derivatives to identify other molecules with similar properties that might exhibit desirable antiplatelet activity nih.gov.

ADME/Toxicity Prediction: Although safety profiles are excluded from this article's scope, computational tools can predict absorption, distribution, metabolism, excretion, and potential toxicity early in the research process, helping prioritize compounds for synthesis and biological evaluation.

The application of machine learning and artificial intelligence (AI) in drug discovery is also a growing area, which can be leveraged for this compound research to identify novel targets and predict compound activity universiteitleiden.nlwiley.comresearchgate.net.

Development of Novel Research Methodologies for this compound Assessment

The assessment of antiplatelet agents like this compound relies on various research methodologies. Future directions may involve the development and application of novel methods to gain a more comprehensive understanding of its activity and potential.

While traditional in vitro and in vivo platelet aggregation assays are fundamental medchemexpress.comresearchgate.net, advanced methodologies could include:

Systems Biology Approaches: Integrating data from genomics, transcriptomics, proteomics, and metabolomics to understand the complex interactions and pathways influenced by this compound nih.gov.

Advanced Imaging Techniques: Utilizing techniques to visualize platelet behavior and thrombus formation in real-time under various conditions to assess the efficacy of this compound and its derivatives.

Microfluidic Models: Developing in vitro models that mimic physiological blood flow and vessel structures to evaluate the antithrombotic effects of this compound in a more physiologically relevant environment.

High-Throughput Screening (HTS) Assays: Developing more sensitive and specific HTS assays to screen large libraries of compounds for antiplatelet activity related to this compound's mechanism.

The critical analysis and appropriate application of various research methods, including both quantitative and qualitative strategies, are essential for robust research in this field mit.edunih.govubc.ca.

Role of this compound in Personalized Medicine Approaches

Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient, considering their genetic makeup, environment, and lifestyle nih.gov. For antiplatelet therapies, this involves optimizing treatment based on individual risk profiles for both thrombotic and bleeding events, as well as potential variability in drug response nih.govnih.govdovepress.com.

While the direct application of this compound in personalized medicine is not explicitly detailed in the search results, the broader context of antiplatelet therapy suggests potential future directions. Research could explore:

Pharmacogenomics: Investigating how genetic variations might influence an individual's response to this compound or its derivatives. This is a significant area of research for other antiplatelet agents like clopidogrel (B1663587), where genetic polymorphisms in CYP2C19 affect drug metabolism and efficacy nih.gov.

Biomarker Identification: Identifying biomarkers that predict an individual's response to this compound or their risk of thrombotic or bleeding events while on therapy. Pharmacometabolomics, for instance, can identify novel biomarkers of drug response nih.gov.

Risk Stratification Models: Integrating data on patient characteristics, genetic factors, and potentially this compound-specific responses into risk stratification models to guide treatment decisions dovepress.com.

Future research could explore if a personalized approach to this compound therapy could optimize its effectiveness and minimize potential risks, similar to ongoing efforts with other antiplatelet agents nih.govnih.govdovepress.com.

Unexplored Pharmacological Targets and Pathways for this compound Activity

This compound is known as a cyclooxygenase inhibitor with anti-platelet aggregation effects wikipedia.orgias.ac.in. However, future research may delve into unexplored pharmacological targets and pathways that could be influenced by this compound or its derivatives.

While cyclooxygenase inhibition is a primary mechanism, research could investigate:

Other Platelet Activation Pathways: Exploring potential interactions with other receptors or signaling molecules involved in platelet activation beyond the cyclooxygenase pathway, such as P2Y₁₂ receptors or glycoprotein (B1211001) receptors researchgate.netresearchgate.net.

Inflammatory Pathways: Given the link between inflammation and thrombosis, research could investigate if this compound or its analogs have effects on inflammatory pathways independent of cyclooxygenase inhibition astrazeneca.com.

Vascular Biology: Exploring potential effects on endothelial function, vascular smooth muscle cells, or other components of the vascular system that contribute to thrombosis umassmed.edu.

Off-Target Effects: Systematically investigating potential off-target interactions that could contribute to either therapeutic effects or unintended consequences. Network pharmacology approaches can be useful in mapping unexplored target spaces mdpi.comnih.gov.

Identifying novel targets and pathways could reveal new therapeutic opportunities for this compound or guide the design of derivatives with broader or more specific pharmacological profiles astrazeneca.comnih.govnih.gov.

Integration of this compound Research with Broader Cardiovascular and Thrombosis Science Initiatives

Research on this compound and its derivatives does not exist in isolation but is part of broader initiatives in cardiovascular and thrombosis science. Future perspectives involve integrating this compound research findings with these larger efforts.

This integration can occur through:

Collaborative Studies: Participating in multi-center or international collaborations to conduct larger studies on this compound or its derivatives, potentially pooling resources and data.

Contribution to Databases and Repositories: Contributing research data on this compound's synthesis, biological activity, and potential targets to public databases and repositories to facilitate broader access and analysis by the scientific community universiteitleiden.nl.

Participation in Consortia and Working Groups: Engaging with cardiovascular and thrombosis research consortia to share findings, discuss challenges, and identify synergistic research directions.

Translational Research: Bridging the gap between basic research on this compound's mechanisms and potential clinical applications, in alignment with efforts to develop next-generation antiplatelet therapies nih.govresearchgate.net.

Addressing Unmet Needs: Focusing this compound research on addressing specific unmet needs in cardiovascular and thrombotic disorders, such as improving efficacy, reducing bleeding risk, or targeting resistant populations, which are key areas of focus in the field nih.govresearchgate.netresearchgate.net.

Integrating this compound research into these broader initiatives can accelerate the pace of discovery, facilitate the translation of findings, and ensure that research efforts are aligned with the most pressing needs in cardiovascular health.

Q & A

Q. How to structure a manuscript reporting this compound’s novel therapeutic applications?

  • Methodological Answer :
  • IMRAD Framework : Clearly separate Introduction, Methods, Results, and Discussion.
  • Supplementary Data : Include raw datasets, spectral files, and detailed synthesis protocols in auxiliary files .
  • Conflict of Interest : Disclose funding sources and patent applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pamicogrel
Reactant of Route 2
Reactant of Route 2
Pamicogrel

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。